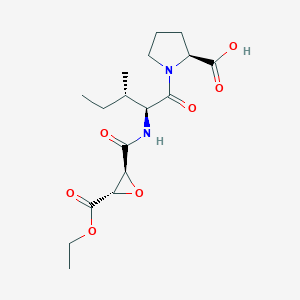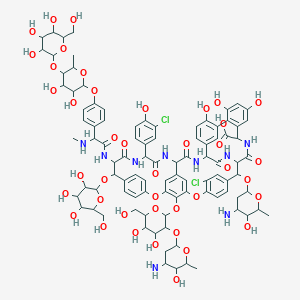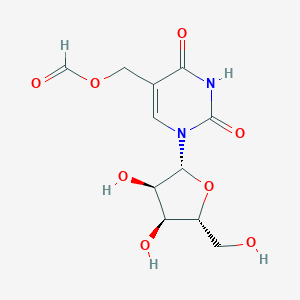![molecular formula C20H18N2O2S B236707 N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as E7080, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of angiogenesis and tumor growth.
Mecanismo De Acción
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of several tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the suppression of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, FGFR, and PDGFR. It also inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for tyrosine kinases. This specificity allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation is that the synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is the development of more efficient synthesis methods to reduce the cost and time required for production. Another direction is the investigation of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide's potential use in combination with other cancer treatments. Additionally, the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide's effects on other tyrosine kinases could lead to the development of new cancer treatments.
Métodos De Síntesis
The synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 4-aminophenyl-2-thiophenecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Propiedades
Nombre del producto |
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C20H18N2O2S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-2-14-5-7-15(8-6-14)19(23)21-16-9-11-17(12-10-16)22-20(24)18-4-3-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
HFVMUZMXLPLFIC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



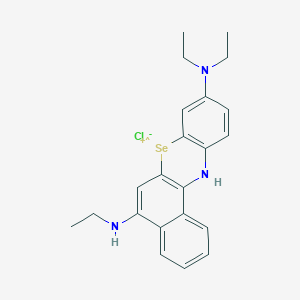
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
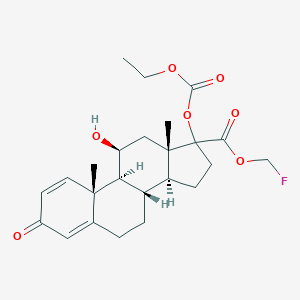
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
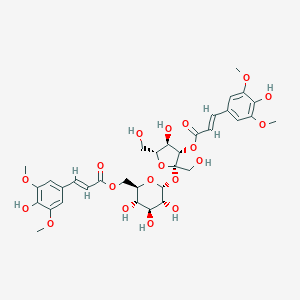
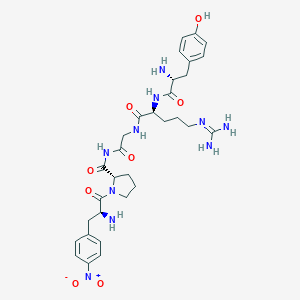
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
